An In-depth Technical Guide to VK3-OCH3: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to VK3-OCH3: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK3-OCH3, also known by its chemical name 2-[(2-methoxyethyl)thio]-3-methyl-1,4-naphthalenedione, is a synthetic analog of Vitamin K3 (menadione). It has emerged as a compound of significant interest in oncological research due to its potent and selective cytotoxic effects against various cancer cell lines, particularly neuroblastoma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of VK3-OCH3, with a focus on its anticancer mechanisms. Detailed experimental protocols are provided to facilitate further research and development.
Chemical Structure and Properties
VK3-OCH3 is a derivative of 1,4-naphthoquinone (B94277) with a methyl group at the 2-position and a methoxyethylthio group at the 3-position.
Chemical Structure:
Table 1: Physicochemical Properties of VK3-OCH3
| Property | Value | Reference |
| IUPAC Name | 2-[(2-methoxyethyl)thio]-3-methyl-1,4-naphthalenedione | |
| Synonyms | Vitamin K3-OCH3 | [1] |
| CAS Number | 255906-59-3 | [2] |
| Molecular Formula | C14H14O3S | [2] |
| Molecular Weight | 262.32 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 5 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][4] |
| λmax | 257 nm | [1][4] |
Synthesis of VK3-OCH3
A representative, though not specific, synthetic scheme for similar compounds involves the nucleophilic substitution of a halogen on the naphthoquinone ring with a thiol. For instance, the synthesis of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones has been reported. Another approach involves the hetero-Diels-Alder reaction of a dienophile like 1,4-naphthoquinone with a suitable diene.
Biological Activity and Mechanism of Action
VK3-OCH3 exhibits potent cytotoxic activity against a range of cancer cell lines, with a notable selectivity for neuroblastoma cells over normal cell lines. Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxic Activity of VK3-OCH3 (IC50 values)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | 2.43 | |
| LA-N-1 | Neuroblastoma | 1.55 | |
| NB-39 | Neuroblastoma | 10.69 | |
| SK-N-SH | Neuroblastoma | 3.45 | |
| Hep3B | Hepatoma | 8.6 | [1][4] |
| HUVEC | Normal (Endothelial) | 26.24 | |
| HDF | Normal (Fibroblast) | 87.11 |
Signaling Pathways
The anticancer effects of VK3-OCH3 are mediated through the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by VK3-OCH3 leading to anticancer effects.
VK3-OCH3 induces the generation of reactive oxygen species (ROS), which leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (p38-MAPK). It also significantly upregulates the expression of Heme Oxygenase-1 (HO-1). Furthermore, treatment with VK3-OCH3 results in the downregulation of p21 and clusterin, and the upregulation of Caveolin-1. These molecular events collectively contribute to the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of VK3-OCH3's biological activity.
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of VK3-OCH3 on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for determining the cytotoxicity of VK3-OCH3 using an MTT assay.
Materials:
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Cancer cell line of interest (e.g., IMR-32)
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Complete culture medium
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VK3-OCH3 stock solution (dissolved in DMSO)
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96-well plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
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Prepare serial dilutions of VK3-OCH3 in complete culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of VK3-OCH3. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by VK3-OCH3 using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line (e.g., IMR-32)
-
VK3-OCH3
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of VK3-OCH3 (e.g., 1, 3, 10 µM) for 24 to 48 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with ice-cold PBS.
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Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
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Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in cells treated with VK3-OCH3 using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell line (e.g., IMR-32)
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VK3-OCH3
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70% Ethanol (B145695) (ice-cold)
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Phosphate-buffered saline (PBS)
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Propidium Iodide (PI) staining solution (containing PI and RNase A)
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Flow cytometer
Procedure:
-
Treat cells with VK3-OCH3 for the desired time period.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis for HO-1 and Phospho-p38 MAPK
This protocol provides a general procedure for detecting the expression levels of HO-1 and the phosphorylation status of p38 MAPK in cells treated with VK3-OCH3.
Materials:
-
Cancer cell line
-
VK3-OCH3
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane
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Transfer buffer and apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-HO-1, anti-phospho-p38, anti-total-p38, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Treat cells with VK3-OCH3 for various time points (e.g., 0, 8, 24, 48 hours).
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Lyse the cells and determine the protein concentration.
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Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Normalize the protein of interest to a loading control like β-actin.
Conclusion
VK3-OCH3 is a promising synthetic vitamin K3 analog with potent and selective anticancer properties. Its mechanism of action involves the induction of oxidative stress, modulation of key signaling pathways including p38-MAPK and HO-1, and subsequent induction of apoptosis and G2/M cell cycle arrest. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug development to further explore the therapeutic potential of this compound. Further investigation into its in vivo efficacy and safety profile is warranted to advance its clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
